REACTION_CXSMILES
|
[SH:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[OH-].[Na+].O.[CH2:14](Br)[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21]>CO>[CH2:14]([S:1][C:2]1[NH:6][C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[N:3]=1)[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21] |f:1.2.3|
|
Name
|
|
Quantity
|
4.95 g
|
Type
|
reactant
|
Smiles
|
SC=1NC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
50 mmol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+].O
|
Name
|
|
Quantity
|
7.16 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)Br
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at ambient temperature for 72 hours, during which a suspension
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
formed which
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
DISSOLUTION
|
Details
|
the solid residue dissolved in CH2Cl2
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)SC1=NC2=C(N1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.2 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |